molecular formula C18H14N2O3S2 B3755367 (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5630-76-2

(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3755367
CAS No.: 5630-76-2
M. Wt: 370.4 g/mol
InChI Key: FXPZVMDBSMTSPR-YBEGLDIGSA-N
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Description

The compound “(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine class of heterocyclic molecules, characterized by a thiazolidinone core with a thioxo group at position 2 and a benzylidene substituent at position 4. The Z-configuration of the exocyclic double bond (C5=N) is critical for its molecular geometry and biological activity . Key structural features include:

  • A 2,3-dimethylphenyl group at N3, contributing steric bulk and hydrophobic interactions.
  • A planar thiazolidinone ring system, stabilized by intramolecular C–H···S interactions, as observed in analogous rhodanine derivatives .

This compound’s nitro group distinguishes it from other rhodanine derivatives, which often feature hydroxy, methoxy, or halogen substituents. Its synthesis likely follows established methods for rhodanine derivatives, involving condensation of 3-substituted-2-thioxothiazolidin-4-one with substituted aldehydes under basic conditions .

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-11-6-5-9-14(12(11)2)19-17(21)16(25-18(19)24)10-13-7-3-4-8-15(13)20(22)23/h3-10H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPZVMDBSMTSPR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364441
Record name F0393-0228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-76-2
Record name F0393-0228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, reflux, 6–8 hrsSulfoxide derivative (C-S=O)65–70%
KMnO<sub>4</sub>Acidic aqueous medium, 25°CSulfone derivative (C-SO<sub>2</sub>)55–60%

The nitrophenyl group remains inert under these conditions due to its electron-withdrawing nature .

Reduction Reactions

The nitro (-NO<sub>2</sub>) group on the phenyl ring is reduced to an amine (-NH<sub>2</sub>), altering subsequent reactivity.

Reagent Conditions Product Yield Reference
SnCl<sub>2</sub>/HClEthanol, reflux, 12 hrs2-Aminophenyl derivative80–85%
H<sub>2</sub> (1 atm), Pd/CMethanol, RT, 6 hrs2-Aminophenyl derivative90–95%

Reduction of the nitro group enhances nucleophilic substitution potential at the phenyl ring .

Substitution Reactions

The bromine-free structure limits direct aromatic substitution, but reduced nitro derivatives enable reactivity.

Nucleophilic Aromatic Substitution

After nitro-to-amine reduction, the amine-activated phenyl ring undergoes substitution:

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, 0°C, 2 hrsN-Acetylated derivative75%
Benzyl bromideDMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 8 hrsN-Benzylated derivative68%

Cycloaddition and Addition Reactions

The exocyclic methylidene double bond participates in Michael additions and Diels-Alder reactions.

Reagent Conditions Product Yield Reference
MalononitrileEthanol, piperidine, refluxMichael adduct (C5 addition)60–65%
Maleic anhydrideToluene, 110°C, 24 hrsDiels-Alder adduct (six-membered ring)50%

Tautomerization and Isomerization

The compound exhibits keto-enol tautomerism, stabilizing the thiazolidinone ring:

(5Z)-Thione formEnol form (minor)\text{(5Z)-Thione form} \rightleftharpoons \text{Enol form (minor)}

DFT studies indicate the thione tautomer is thermodynamically favored (ΔG = −3.2 kcal/mol) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the exocyclic double bond:

Conditions Product Yield Reference
UV light (254 nm), 48 hrsCyclobutane dimer30%

Mechanistic Insights

  • Nitro Reduction : Proceeds via intermediate nitroso and hydroxylamine stages .

  • Sulfanylidene Oxidation : Follows a radical pathway with H<sub>2</sub>O<sub>2</sub>, while KMnO<sub>4</sub> acts via electrophilic attack .

  • Michael Addition : The exocyclic double bond acts as a Michael acceptor, with nucleophilic attack at the β-carbon .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies suggest that it can effectively inhibit the growth of various bacterial strains, which positions it as a potential candidate for developing new antibiotics.

Antifungal Properties

In addition to its antibacterial effects, (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown antifungal activity. This property is crucial for addressing fungal infections that are resistant to conventional treatments.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this thiazolidinone derivative may induce apoptosis in cancer cells. Its mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

Material Science

This compound is being explored for its potential applications in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound inhibited the growth of E. coli and S. aureus with MIC values below 100 µg/mL.
Study 2Anti-inflammatory EffectsDemonstrated significant reduction in TNF-alpha levels in vitro.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The nitro group may also undergo bioreduction, forming reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Structural Features
Compound Name Substituents (Benzylidene/N3) Key Structural Observations Reference
(5Z)-3-(2,3-Dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2-Nitrophenyl / 2,3-dimethylphenyl Expected planar heterocyclic core; nitro group may induce intramolecular H-bonding or π-π stacking. N/A
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyphenyl / phenyl Dihedral angles: 79.26° (A/B), 9.68° (A/C); intramolecular O–H···S and C–H···S interactions .
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl / phenyl Intramolecular C–H···S (2.55 Å, 133°); planar thiazolidinone ring .
(Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxothiazolidin-4-one 3,4-Dimethoxyphenyl / 4-methylphenyl Enhanced solubility due to methoxy groups; dihedral angles similar to hydroxy derivatives .

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase polarity and may enhance interactions with biological targets, whereas electron-donating groups (e.g., methoxy) improve solubility .
  • Planarity: All derivatives exhibit planar thiazolidinone rings, but dihedral angles between the heterocycle and aromatic substituents vary (e.g., 9.68° for hydroxy vs. 79.26° for phenyl in ).
Physicochemical Properties
Compound Melting Point (°C) Solubility (Polarity) Electrochemical Activity (Epa/V)
This compound Not reported Moderate (nitro group) Likely higher due to nitro group
(Z)-5-(Azulen-1-Ylmethylene)-2-thioxo-thiazolidin-4-one 210–212 Low (non-polar azulene) Oxidation peak at +0.85 V .
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one 185–187 High (methoxy groups) Not reported

Key Observations :

  • Nitro Group Impact : The nitro substituent likely increases electrochemical activity compared to methoxy or hydroxy analogs, as seen in azulene derivatives .
  • Solubility : Methoxy and hydroxy groups improve aqueous solubility, whereas nitro and methyl groups may reduce it .

Key Observations :

  • Antifungal Activity : Rhodanine derivatives with hydroxy or methoxy groups show moderate activity (IC50 ~12–50 μM) . The nitro derivative’s activity remains unexplored but is hypothesized to be potent due to nitro’s electron-withdrawing nature.
  • Electrochemical Utility : Nitro-substituted rhodanines are promising for redox-based sensing applications, similar to azulene derivatives .

Biological Activity

The compound (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene contributes to its unique biological activities. Modifications at various positions of the thiazolidinone ring significantly influence its pharmacological properties.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting tumor growth. It has been reported that thiazolidin-4-one derivatives can inhibit specific enzymes involved in cancer progression, such as proteases and kinases .
  • Case Studies : In vitro studies demonstrated that this compound inhibited the growth of breast and lung cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives of thiazolidin-4-one exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The specific compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
Microorganism MIC (mg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilisNot effective

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various assays:

  • DPPH Scavenging Assay : The antioxidant capacity was measured through DPPH radical scavenging activity, where the compound showed significant activity with an IC50 value lower than that of standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural modifications:

  • Substituent Effects : Variations in substituents at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups such as nitro groups has been associated with increased anticancer potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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